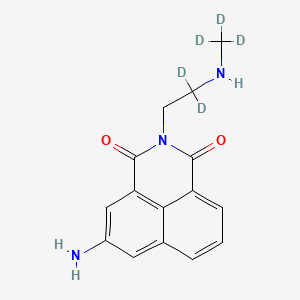
N'-Desmethyl Amonafide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-Desmethyl Amonafide-d5 (N'-DMF-d5) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of Amonafide, a compound that has been studied for its anti-cancer properties, and is commonly used in laboratory experiments. This article will provide an overview of N'-DMF-d5, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
N'-DMF-d5 has been studied for its potential applications in scientific research. It has been used to study the effects of Amonafide on cancer cells, as well as to identify new potential anti-cancer agents. In addition, the compound has been used in the study of drug metabolism, as it can be used to measure the rate at which a drug is metabolized in the body. N'-DMF-d5 has also been used in the study of the effects of drugs on the brain, as well as in the study of the effects of drugs on the cardiovascular system.
Mécanisme D'action
N'-DMF-d5 is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for metabolizing drugs in the body, and N'-DMF-d5 is believed to inhibit its activity, resulting in a slower rate of drug metabolism. This can be beneficial in the study of drug metabolism, as it allows researchers to observe the effects of a drug over a longer period of time.
Biochemical and Physiological Effects
N'-DMF-d5 has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, resulting in a slower rate of drug metabolism. In addition, it has been found to have anti-cancer properties, and has been studied for its potential to inhibit the growth of cancer cells. It has also been found to have anti-oxidant properties, and has been studied for its potential to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N'-DMF-d5 has several advantages for use in laboratory experiments. It has a high solubility in water, making it easy to use in a variety of experiments. In addition, it has a low toxicity, which makes it safe to use in experiments involving animals. However, the compound has some limitations. It is not as stable as some other compounds, and can decompose over time. In addition, it can be difficult to synthesize in large quantities.
Orientations Futures
N'-DMF-d5 has a wide range of potential applications in scientific research. It can be used to study the effects of drugs on the body, as well as to identify new potential anti-cancer agents. In addition, it can be used to study the effects of drugs on the brain and cardiovascular system. Furthermore, it can be used to study the effects of free radicals on cells, as well as to study the effects of drugs on the metabolism. Finally, it can be used to identify new compounds that may have potential therapeutic applications.
Méthodes De Synthèse
N'-DMF-d5 is synthesized from Amonafide, by a process known as N-Desmethylation. N-Desmethylation is a chemical reaction that involves the removal of a methyl group from a molecule. The process is typically carried out using a reagent, such as a base or an acid, and is often used to produce compounds with different properties than the original molecule. In the case of N'-DMF-d5, the N-Desmethylation of Amonafide produces a compound with a higher solubility in water, which makes it more suitable for use in laboratory experiments.
Propriétés
IUPAC Name |
5-amino-2-[2,2-dideuterio-2-(trideuteriomethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3/i1D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYCGLQHZUVQZ-RPIBLTHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])CN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Desmethyl Amonafide-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

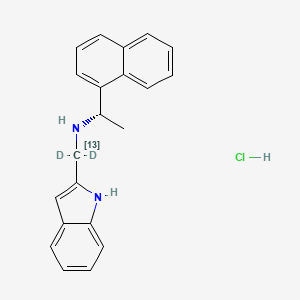
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
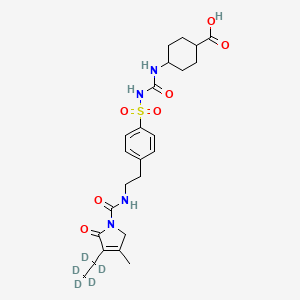
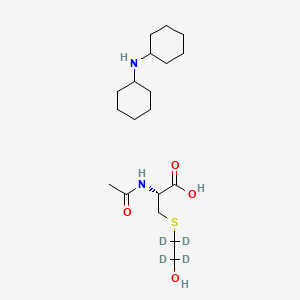

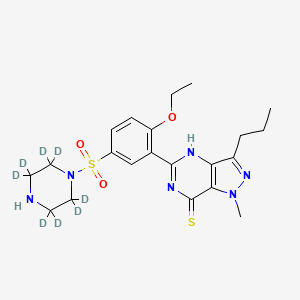
![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)
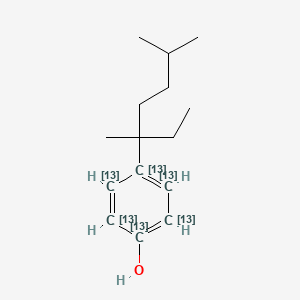
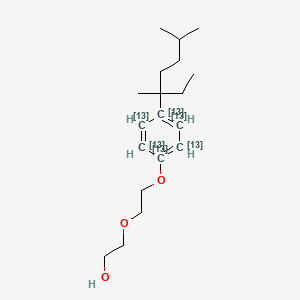
![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)
